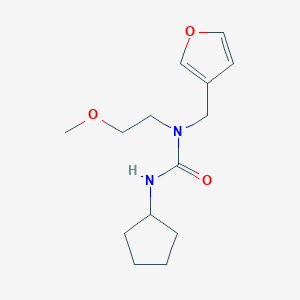
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 266.341. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, antimicrobial, and enzyme inhibition activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyclopentyl group, a furan moiety, and a methoxyethyl substituent, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, a related compound showed GI50 values of 25.1 μM against various cancer cell lines, including non-small cell lung cancer and ovarian cancer . While specific data on this compound is limited, its structural analogs suggest a potential for similar activity.
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. A study on related urea compounds demonstrated broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) against common pathogens such as Staphylococcus aureus and Haemophilus influenzae ranging from 0.03 to 0.25 μg/mL . This suggests that this compound could possess similar antimicrobial efficacy.
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound may show promise. For instance, related ureas have been shown to inhibit glycogen synthase kinase 3 (GSK-3), with IC50 values reported as low as 140 nM . This inhibition is crucial for potential therapeutic applications in diseases like Alzheimer's and cancer.
Case Studies
While direct case studies on this compound are scarce, research on structurally similar compounds provides insights into its potential applications:
- Antitumor Studies : A series of urea derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in the urea structure significantly affected their cytotoxicity profiles, suggesting that similar modifications could enhance the activity of this compound.
- Antimicrobial Efficacy : Compounds with furan and methoxy groups have shown promising results against bacterial strains, indicating that the presence of these groups in our compound could lead to effective antimicrobial agents.
Data Tables
| Activity Type | Compound | Cell Line/Pathogen | Activity Measure |
|---|---|---|---|
| Antitumor | Similar Urea | EKVX (Lung Cancer) | GI50 = 25.9 μM |
| Antimicrobial | Related Urea | S. aureus | MIC = 0.03 μg/mL |
| Enzyme Inhibition | GSK-3 Inhibitor | Various | IC50 = 140 nM |
特性
IUPAC Name |
3-cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-18-9-7-16(10-12-6-8-19-11-12)14(17)15-13-4-2-3-5-13/h6,8,11,13H,2-5,7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSAYOUGGNEJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














